molecular formula C18H25NO4 B142267 Oxymethylatropine CAS No. 2515-36-8

Oxymethylatropine

Cat. No.: B142267
CAS No.: 2515-36-8
M. Wt: 319.4 g/mol
InChI Key: ICTCLIOSQZBOFS-XYPWUTKMSA-N
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Description

Oxymethylatropine is a chemical compound that belongs to the class of tropane alkaloids It is a derivative of atropine, a well-known antimuscarinic agent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxymethylatropine typically involves the esterification of tropine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. This method allows for better control over reaction conditions and reduces the formation of byproducts. The use of preparative electrospray mass spectrometry can also aid in the rapid screening and optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Oxymethylatropine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxymethylatropine has a wide range of applications in scientific research:

Mechanism of Action

Oxymethylatropine exerts its effects by blocking muscarinic acetylcholine receptors. This inhibition prevents the binding of acetylcholine, a neurotransmitter, to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in various tissues, leading to effects such as reduced glandular secretions, relaxation of smooth muscles, and dilation of the pupils .

Comparison with Similar Compounds

    Atropine: A well-known antimuscarinic agent with similar pharmacological effects but different pharmacokinetic properties.

    Scopolamine: Another tropane alkaloid with antimuscarinic activity, used primarily for its effects on the central nervous system.

    Hyoscyamine: Similar to atropine but with a slightly different chemical structure and pharmacological profile.

Uniqueness of Oxymethylatropine: this compound is unique due to its specific ester functional group, which imparts distinct chemical and pharmacological properties. It has a higher blocking potency at neuromuscular and ganglionic synapses compared to atropine, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTCLIOSQZBOFS-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-36-8
Record name Benzeneacetic acid, alpha,alpha-bis(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-ylester, endo-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxymethylatropine
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Oxymethylatropine

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